Carboxymethyl-beta-cyclodextrin sodium salt
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Overview
Description
Carboxymethyl-beta-cyclodextrin sodium salt is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of D-glucose units connected via alpha (1→4) glycosidic bonds. This compound is known for its ability to form inclusion complexes with various molecules, enhancing their solubility and stability. It is widely used in various fields, including pharmaceuticals, food, cosmetics, and environmental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carboxymethyl-beta-cyclodextrin sodium salt typically involves a carboxymethylation reaction. Initially, beta-cyclodextrin is reacted with chloroacetic acid to form carboxymethylated cyclodextrin. This intermediate is then treated with sodium hydroxide to produce the sodium salt of carboxymethyl-beta-cyclodextrin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carboxymethyl-beta-cyclodextrin sodium salt undergoes various chemical reactions, including substitution and complexation reactions. The carboxymethyl groups on the cyclodextrin molecule can participate in nucleophilic substitution reactions, while the cyclodextrin cavity can form inclusion complexes with guest molecules .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include chloroacetic acid, sodium hydroxide, and various guest molecules for inclusion complex formation. Reaction conditions typically involve aqueous solutions, controlled pH, and moderate temperatures .
Major Products
The major products formed from reactions involving this compound include inclusion complexes with various guest molecules. These complexes enhance the solubility, stability, and bioavailability of the guest molecules .
Scientific Research Applications
Carboxymethyl-beta-cyclodextrin sodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of carboxymethyl-beta-cyclodextrin sodium salt involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecule . The carboxymethyl groups also contribute to the compound’s ability to form stable complexes and participate in various chemical reactions .
Comparison with Similar Compounds
Carboxymethyl-beta-cyclodextrin sodium salt can be compared with other cyclodextrin derivatives:
Beta-cyclodextrin: The parent compound, which lacks the carboxymethyl groups and has lower solubility and stability.
Sulfobutyl ether beta-cyclodextrin sodium salt: Another derivative with enhanced solubility and stability, used in similar applications.
Hydroxypropyl-beta-cyclodextrin: A derivative with improved water solubility and reduced toxicity, often used in pharmaceutical formulations.
This compound is unique due to its carboxymethyl groups, which enhance its ability to form stable inclusion complexes and participate in various chemical reactions .
Properties
Molecular Formula |
C56H84O49 |
---|---|
Molecular Weight |
1541.2 g/mol |
IUPAC Name |
2-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37S,38S,39S,40S,41S,42S,43S,44S,45S,46S,47S,48S,49S)-10,15,20,25,30,35-hexakis(carboxymethoxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]acetic acid |
InChI |
InChI=1S/C56H84O49/c57-22(58)8-85-1-15-43-29(71)36(78)50(92-15)100-44-16(2-86-9-23(59)60)94-52(38(80)31(44)73)102-46-18(4-88-11-25(63)64)96-54(40(82)33(46)75)104-48-20(6-90-13-27(67)68)98-56(42(84)35(48)77)105-49-21(7-91-14-28(69)70)97-55(41(83)34(49)76)103-47-19(5-89-12-26(65)66)95-53(39(81)32(47)74)101-45-17(3-87-10-24(61)62)93-51(99-43)37(79)30(45)72/h15-21,29-56,71-84H,1-14H2,(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)/t15-,16-,17-,18-,19-,20-,21-,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 |
InChI Key |
WROHVVIPQXODQM-LYSKQWNXSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@H]([C@@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@H]([C@@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@H]([C@@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@H]([C@@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@@H]8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)O)O)OCC(=O)O |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)O)O)OCC(=O)O |
Origin of Product |
United States |
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